3-(3'-Bromophenyl)coumarin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(3-bromophenyl)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrO2/c16-12-6-3-5-10(8-12)13-9-11-4-1-2-7-14(11)18-15(13)17/h1-9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTMHZBAFAPFOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 3 Bromophenyl Coumarin and Analogous Structures
Classical and Contemporary Approaches to Coumarin (B35378) Core Synthesis
The foundational coumarin structure can be assembled through several well-established named reactions. These methods, while classical, have been continuously refined and adapted to improve yields, expand substrate scope, and embrace greener chemical principles.
Knoevenagel Condensation Mechanisms and Optimized Protocols
The Knoevenagel condensation is a versatile method for forming carbon-carbon bonds and is widely applied in the synthesis of 3-substituted coumarins. mdpi.comijcce.ac.ir This reaction typically involves the condensation of a 2-hydroxybenzaldehyde with a compound containing an active methylene (B1212753) group, such as an ester or a 1,3-dicarbonyl compound, in the presence of a basic catalyst. mdpi.comjmchemsci.com
The mechanism generally proceeds through the formation of a carbanion from the active methylene compound, which then undergoes a nucleophilic attack on the carbonyl carbon of the aldehyde. Subsequent cyclization and dehydration lead to the formation of the coumarin ring. jmchemsci.com Various catalysts, including piperidine, pyridine, sodium azide (B81097), and potassium carbonate, have been employed to facilitate this transformation. jmchemsci.comnih.govjetir.org
Optimized protocols often focus on improving reaction efficiency and environmental friendliness. For instance, the use of water as a solvent at room temperature has been reported to give high yields of coumarin-3-carboxylic acids. nih.govjetir.org Ultrasound irradiation has also been utilized to accelerate the reaction and improve yields, sometimes in conjunction with green solvents like vegetable juices. nih.gov Solvent-free conditions using nano-particle catalysts such as nano MgFe2O4 under ultrasound irradiation represent another modern approach to this classical reaction. jetir.org
Table 1: Catalyst and Condition Optimization in Knoevenagel Condensation for Coumarin Synthesis
| Catalyst | Solvent | Conditions | Product | Yield | Reference |
| Sodium Azide | Water | Room Temperature | Coumarin-3-carboxylic acids | 99% | nih.govjetir.org |
| Potassium Carbonate | Water | Room Temperature | Coumarin-3-carboxylic acids | 92% | nih.govjetir.org |
| Nano MgFe2O4 | Solvent-free | 45 °C, Ultrasound | 3-Substituted coumarins | 63–73% | jetir.org |
| Piperidine & Acetic Acid | Ethanol | Reflux | Coumarin derivatives | Not specified | jetir.org |
| Phenyliododiacetate (PIDA) | Ethanol | 35-40 °C | Coumarin derivatives | 90-92% | jetir.org |
Pechmann Condensation Routes for Coumarin Formation
The Pechmann condensation is a cornerstone in the synthesis of coumarins, particularly 4-substituted derivatives. mdpi.comorganic-chemistry.org This acid-catalyzed reaction involves the condensation of a phenol (B47542) with a β-ketoester. organic-chemistry.orgwikipedia.org The mechanism is believed to initiate with a transesterification to form an aryl ester, followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring, and subsequent dehydration to yield the coumarin. wikipedia.org
A variety of strong Brønsted acids like sulfuric acid and Lewis acids such as aluminum chloride are traditionally used as catalysts. organic-chemistry.org However, modern advancements have introduced the use of solid acid catalysts like Amberlyst-15 and recyclable catalysts such as HClO4·SiO2, often under solvent-free conditions, to create more environmentally benign processes. core.ac.ukresearchgate.net Microwave-assisted synthesis has also been shown to significantly reduce reaction times and improve yields. mdpi.com
Table 2: Catalysts in Pechmann Condensation for Coumarin Synthesis
| Catalyst | Conditions | Key Features | Reference |
| Sulfuric Acid | Conventional heating | Traditional, strong acid catalyst | jmchemsci.com |
| Amberlyst-15 | 110°C, Solvent-free | Green, recyclable solid acid catalyst | core.ac.uk |
| HClO4·SiO2 | Solvent-free | Heterogeneous, recyclable catalyst | researchgate.net |
| FeF3 | Microwave irradiation, Solvent-free | Rapid, efficient, good yields | mdpi.com |
Kostanecki-Robinson Reaction in Phenylcoumarin Synthesis
The Kostanecki-Robinson reaction provides a route to 3- and 4-substituted coumarins by reacting an ortho-hydroxyaryl ketone with an aliphatic anhydride. mdpi.comresearchgate.net This reaction proceeds via O-acylation followed by an aldol-type condensation. researchgate.net However, this method can have limitations, such as the requirement for large quantities of reagents and harsh reaction conditions, which can lead to poor yields. researchgate.net Chromones can also be formed as byproducts. mdpi.com
Despite these challenges, modifications have been developed to improve the utility of this reaction. For instance, the use of transition metals like palladium as promoters has been explored. jmchemsci.com
Wittig Reaction Applications for 3-Substituted Coumarins
The Wittig reaction offers a valuable alternative for the synthesis of coumarins, particularly those that are unsubstituted at the 3 and 4 positions, which can be more challenging to access through other classical methods. ijcce.ac.irtandfonline.com The general approach involves the reaction of a suitable o-hydroxybenzaldehyde with a phosphorus ylide (Wittig reagent). ijcce.ac.irsciensage.info
Innovations in this area include the development of one-pot procedures. For example, a one-pot condensation of an o-hydroxybenzaldehyde with ethyl bromoacetate (B1195939) in the presence of triphenylphosphine (B44618) at elevated temperatures has been reported. ijcce.ac.ir The use of ionic liquids as a reaction medium has also been investigated to facilitate the synthesis of 3-substituted coumarins via the Wittig reaction. tandfonline.com A novel metal-free synthesis of 3-substituted isocoumarins has been established through a sequential O-acylation/intramolecular Wittig reaction, demonstrating the ongoing evolution of this methodology. mdpi.com
Targeted Synthesis of 3-(3'-Bromophenyl)coumarin Derivatives
The synthesis of specifically substituted coumarins like this compound often requires tailored approaches that build upon the classical methods.
One-Pot Synthetic Strategies and Efficiency Studies
A notable one-pot synthesis of a derivative, 3-(3-Bromophenyl)-7-acetoxycoumarin, has been reported. mdpi.comhelsinki.firesearchgate.net This efficient method involves the microwave-assisted reaction of 2,4-dihydroxybenzaldehyde (B120756) with 3-bromophenylacetic acid in the presence of triethylamine (B128534) and acetic anhydride. mdpi.comhelsinki.fi The reaction proceeds smoothly, and the product can be purified by simple crystallization. mdpi.comhelsinki.fi This approach is advantageous as it provides a bifunctional coumarin with two sites (the bromine atom and the acetoxy group) that can be further modified for the synthesis of more complex molecules. mdpi.com
The development of one-pot, multicomponent reactions is a significant trend in modern organic synthesis, offering advantages in terms of efficiency, reduced waste, and atom economy. derpharmachemica.comniscpr.res.inresearchgate.net For instance, one-pot syntheses of various 3-substituted coumarins have been developed using different starting materials and catalysts, highlighting the versatility of this strategy. nih.govniscpr.res.inresearchgate.net
Microwave-Assisted Synthesis for Enhanced Reaction Kinetics
The application of microwave irradiation in organic synthesis has revolutionized the preparation of heterocyclic compounds, including 3-phenylcoumarins. This technology significantly accelerates reaction rates, often leading to higher yields and purity compared to conventional heating methods. nih.govbspublications.net The primary advantages include rapid heating, reduced side reactions, and often solvent-free conditions, aligning with the principles of green chemistry. bspublications.netmdpi.com
A notable application is the synthesis of 3-(3'-bromophenyl)-7-acetoxycoumarin, a bifunctional analog of the target compound. mdpi.com This reaction is efficiently conducted via a Perkin condensation of 3-bromophenylacetic acid with 2,4-dihydroxybenzaldehyde. The use of a microwave synthesizer allows the reaction to be completed in just 5 minutes at 110°C, a stark contrast to the hours often required for traditional thermal methods. mdpi.comnih.gov Research has shown that while microwave power can increase yields and decrease reaction times, there is an optimal level; for instance, in some coumarin syntheses, 450 W was found to be ideal, with no significant improvement at higher power levels. mdpi.com This rapid and efficient protocol underscores the enhanced reaction kinetics achievable with microwave assistance.
The table below summarizes a typical microwave-assisted synthesis for a 3-phenylcoumarin (B1362560) derivative, highlighting the efficiency of the method. mdpi.com
| Parameter | Value |
| Reactants | 3-Bromophenylacetic acid, 2,4-Dihydroxybenzaldehyde |
| Reagents | Triethylamine, Acetic Anhydride |
| Technology | Microwave Synthesizer |
| Temperature | 110 °C |
| Reaction Time | 5 minutes |
| Outcome | Rapid formation of 3-(3'-Bromophenyl)-7-acetoxycoumarin |
This interactive table summarizes the conditions for the microwave-assisted synthesis of a key 3-phenylcoumarin derivative.
Controlled Crystallization and Purification Techniques
Achieving high purity of the final compound is paramount, and controlled crystallization is a critical step in the purification process. For 3-phenylcoumarin derivatives, including those with brominated substituents, specific solvent systems are employed to obtain crystalline solids suitable for characterization and further use.
In the case of 3-(3'-bromophenyl)-7-acetoxycoumarin synthesized via microwave-assisted methods, a straightforward and effective purification protocol involves crystallization from a mixed solvent system. mdpi.com Following the reaction, methanol (B129727) is added to the mixture, which is then diluted with water to create a 2:8 water/methanol solution. Cooling this solution facilitates the precipitation of the product as crystals, which can then be isolated. mdpi.com For other acetoxy-3-phenylcoumarins, crystallization from acetonitrile (B52724) has also been reported as an effective purification method. scispace.com The ability to obtain high-quality single crystals is essential for unambiguous structure verification through techniques like X-ray crystallography, which has been successfully performed for related compounds such as 7-(N,N'-diethylamino)-3-(4-bromophenyl)-coumarin. nih.gov
Regioselective Bromination and Halogenation Strategies on Phenylcoumarins
The introduction of halogen atoms onto the phenylcoumarin scaffold can be achieved either by using halogenated precursors or by direct halogenation of a pre-formed phenylcoumarin. The latter approach requires precise control to ensure the reaction occurs at the desired position (regioselectivity). Various methods have been developed for the regioselective bromination of coumarins and related aromatic systems.
The regioselectivity of bromination is heavily influenced by the existing substituents on the substrate. researchgate.netresearchgate.net For instance, different bromination methods can selectively introduce a bromine atom onto the 3-aryl ring or the coumarin moiety itself. researchgate.netresearchgate.net One efficient and solvent-free protocol for the bromination of coumarins utilizes dioxane dibromide as the brominating agent. beilstein-journals.org This method's outcome is dependent on the electronic properties of the substituents on the coumarin ring. beilstein-journals.org Other established reagents for regioselective bromination include N-bromosuccinimide (NBS) and copper(II) bromide (CuBr₂). beilstein-journals.org For brominating the phenyl ring of 3-phenylcoumarin, mild reagents like N,N,N',N'-tetrabromobenzene-1,3-disulfonylamide (TBBDA) can achieve para-selective bromination under mild conditions. organic-chemistry.org
The following table compares different reagents used for the regioselective bromination of coumarin scaffolds.
| Reagent | Conditions | Selectivity/Remarks |
| Dioxane Dibromide | Solvent-free | Efficient for vinylic bromination; outcome depends on substituents. beilstein-journals.org |
| NBS | CHCl₃ or molten salt conditions | A common reagent for allylic and benzylic bromination. beilstein-journals.org |
| Br₂ / Acetic Acid | Glacial acetic acid | A classic method, though can be less selective. beilstein-journals.org |
| TBBDA | Dichloromethane | Mild, para-selective for aromatic rings. organic-chemistry.org |
This interactive table presents various brominating agents and their applications in the synthesis of halogenated coumarins.
Synthesis of Orthogonally Functionalized 3-Phenylcoumarins (e.g., at C7)
Orthogonal functionalization involves creating a molecule with multiple reactive sites that can be chemically modified independently of one another. This strategy is highly valuable for building complex molecules and for creating chemical probes. The 3-phenylcoumarin scaffold is well-suited for this approach.
A prime example is the synthesis of 3-(3'-Bromophenyl)-7-acetoxycoumarin . mdpi.com This compound is a bifunctional molecule designed for easy and selective modification.
The Bromine Handle: The bromo substituent on the 3'-position of the phenyl ring serves as a versatile handle for various cross-coupling reactions. It can participate in Suzuki reactions for C-C bond formation, Miyaura borylations, or C-N cross-coupling reactions like the Ullman or Buchwald-Hartwig reactions. mdpi.com
The C7-Acetoxy Handle: The acetoxy group at the C7 position of the coumarin ring provides a second point for modification. It can be easily deprotected (hydrolyzed) to reveal a hydroxyl group. This hydroxyl group can then undergo further reactions, such as esterification, or be used to construct additional ring systems, like a fused five-membered ring to form a psoralen (B192213) derivative. mdpi.com
The presence of these two distinct, selectively addressable functional groups makes 3-(3'-bromophenyl)-7-acetoxycoumarin an excellent example of an orthogonally functionalized building block for the synthesis of more complex natural product analogs and other target molecules. mdpi.com
Advanced Spectroscopic and Structural Characterization of 3 3 Bromophenyl Coumarin Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structures. For 3-(3'-bromophenyl)coumarin analogs, both proton (¹H) and carbon-¹³ (¹³C) NMR provide invaluable insights into the electronic environment of each atom.
The ¹H NMR spectrum of 3-phenylcoumarin (B1362560) derivatives offers distinct signals that are characteristic of their structure. For instance, in 3-(3'-Bromophenyl)-7-acetoxycoumarin, a signal from the proton at position 4 of the coumarin (B35378) ring is observed at 7.83 ppm, a typical chemical shift for 3-phenylcoumarins. mdpi.com The proton adjacent to the bromine atom on the phenyl ring (H-2') also shows a characteristic signal at 7.65 ppm. mdpi.com The presence of an acetoxy group is confirmed by a singlet at 2.35 ppm. mdpi.com The chemical shifts of protons on the coumarin and phenyl rings are influenced by the nature and position of substituents. ijres.orgias.ac.in For example, the large chemical shift for protons at positions 3 and 4 allows for easy differentiation between 3- and 4-substituted coumarins. ias.ac.in
Table 1: ¹H NMR Chemical Shifts (δ, ppm) for a this compound Analog
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2' | 7.83 | t | 1.8 |
| H-4 | 7.81 | s | |
| H-6' | 7.67–7.64 | m | |
| H-5, H-4' | 7.57–7.53 | m | |
| H-5' | 7.33 | t | 7.9 |
| H-8 | 7.16 | d | 1.9 |
| H-6 | 7.09 | dd | 2.1, 8.4 |
| -OCOCH₃ | 2.35 | s |
Data sourced from a study on 3-(3'-Bromophenyl)-7-acetoxycoumarin in CDCl₃. mdpi.com
The ¹³C NMR spectrum provides complementary information, revealing the carbon framework of the molecule. A key feature in the ¹³C NMR spectrum of 3-(3'-Bromophenyl)-7-acetoxycoumarin is the carbonyl signal of the lactone ring, which appears at 159.8 ppm. mdpi.com The carbons of the phenyl ring and the coumarin nucleus resonate at specific chemical shifts, which are influenced by the bromine and acetoxy substituents. mdpi.com For example, bromination at positions 6 and 8 of the coumarin ring leads to a deshielding effect on the corresponding carbon atoms.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for a this compound Analog
| Carbon | Chemical Shift (ppm) |
| C-2 (Carbonyl) | 159.8 |
| C-7 (-OAc) | 168.7 |
| Aromatic/Olefinic C | 154.2, 153.2, 139.8, 136.5, 131.9, 131.4, 130.0, 128.8, 127.2, 126.3, 122.5, 118.7, 117.2, 110.1 |
| -OCOC H₃ | 21.2 |
Data sourced from a study on 3-(3'-Bromophenyl)-7-acetoxycoumarin in CDCl₃. mdpi.com
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a fingerprint that is unique to its structure and bonding. In coumarin derivatives, the carbonyl (C=O) stretching vibration of the lactone ring is a prominent feature, typically appearing in the range of 1700-1750 cm⁻¹. mdpi.com For 3-(bromoacetyl)coumarin (B1271225), two characteristic carbonyl peaks are observed at 1729 cm⁻¹ (lactone) and 1674 cm⁻¹ (α,β-unsaturated ketone). nih.gov The C-H stretching vibrations in the aromatic region are typically observed between 3000 and 3100 cm⁻¹. nih.gov The presence and position of substituents can influence the vibrational frequencies of the coumarin core. ijres.orgresearchgate.net
Table 3: Characteristic IR Absorption Frequencies for Coumarin Analogs
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Reference |
| Lactone C=O | Stretching | 1700 - 1750 | mdpi.com |
| α,β-unsaturated Ketone C=O | Stretching | ~1674 | nih.gov |
| Aromatic C-H | Stretching | 3000 - 3100 | nih.gov |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. benthamopen.com In high-resolution mass spectrometry (HRMS), the presence of a bromine atom in this compound is readily identified by its characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio). The fragmentation of coumarins under electron ionization (EI) typically involves the loss of a carbon monoxide (CO) molecule from the pyrone ring to form a benzofuran (B130515) radical ion. benthamopen.com For 3-(3'-Bromophenyl)-7-acetoxycoumarin, the high-resolution mass spectrum showed a [M+H]⁺ ion at m/z 358.9916, which is consistent with the calculated value of 358.9919 for the molecular formula C₁₇H₁₁O₄Br. mdpi.com
Table 4: High-Resolution Mass Spectrometry Data for a this compound Analog
| Ion | Calculated m/z | Found m/z | Molecular Formula |
| [M+H]⁺ | 358.9919 | 358.9916 | C₁₇H₁₁O₄Br |
Data for 3-(3'-Bromophenyl)-7-acetoxycoumarin. mdpi.com
Single Crystal X-ray Diffraction for Solid-State Molecular Geometry
Single crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and crystal packing. uol.de Studies on brominated coumarins have revealed that the benzopyran-2-one framework is generally planar. For instance, the crystal structure of a related brominated angular pyranocoumarin (B1669404) shows a nearly planar coumarin moiety. iucr.org In the crystal lattice, molecules are often linked by various intermolecular interactions, such as hydrogen bonds and π-π stacking, which stabilize the crystal structure. iucr.org For example, in the crystal structure of rac-(9S,10R)-9-bromo-10-hydroxy-8,8-dimethyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one, molecules form inversion dimers through O—H⋯O hydrogen bonds, and these dimers are further linked by offset π–π interactions. iucr.org
Table 5: Illustrative Crystallographic Parameters for a Brominated Coumarin Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 9.399 |
| b (Å) | 6.916 |
| c (Å) | 17.967 |
| β (°) | 97.37 |
| Volume (ų) | 1158.4 |
| Z | 4 |
Data for 3-acetyl-6,8-dibromo-2H-chromen-2-one, a related brominated coumarin.
Hirshfeld Surface Analysis for Intermolecular Interaction Mapping
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By mapping properties such as d_norm (normalized contact distance) onto the Hirshfeld surface, it is possible to identify regions of close intermolecular contacts, which appear as red spots. nih.gov The analysis of the two-dimensional fingerprint plots derived from the Hirshfeld surface provides a quantitative breakdown of the different types of intermolecular contacts. nih.gov For halogen-substituted coumarins, interactions involving the halogen atom, such as Br⋯H contacts, can be significant. nih.gov The study of intermolecular interactions is crucial for understanding the supramolecular assembly of molecules in the crystal. growingscience.com
Table 6: Contribution of Interatomic Contacts to the Hirshfeld Surface of a Brominated Aromatic Compound
| Interatomic Contact | Contribution (%) |
| Cl⋯H | 23.6 |
| H⋯H | 19.2 |
| C⋯C | 14.8 |
| Br⋯H | 14.2 |
| C⋯H | 12 |
| O⋯H | 8 |
Data for (E)-1-(3-bromophenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one, a related brominated compound. nih.gov
Thermal Analysis (e.g., DSC, TGA) for Material Stability Research
A recent study on thiophene-coumarin-based organic semiconductors included the thermal analysis of 6-bromo-3-(p-bromophenyl)coumarin, a structural isomer of the target compound. theijes.com The similar substitution pattern suggests that its thermal properties can serve as a relevant proxy. The TGA and DSC data for this analog are summarized below.
Interactive Data Table: Thermal Analysis of 6-bromo-3-(p-bromophenyl)coumarin
| Analysis Type | Parameter | Value |
| TGA | Decomposition Temp (5% weight loss) | ~350 °C |
| DSC | Melting Point (T_m) | ~240 °C |
Note: The data presented is for the analog 6-bromo-3-(p-bromophenyl)coumarin and is used to infer the potential thermal properties of this compound. theijes.com
The high decomposition temperature observed in the TGA analysis underscores the significant thermal stability of the brominated 3-phenylcoumarin scaffold. theijes.com This stability is a desirable characteristic for materials intended for use in applications that may involve elevated temperatures, such as in organic light-emitting diodes (OLEDs) or other electronic devices. The DSC data provides the melting point, which is a key physical property for material processing and characterization. theijes.com
Electrochemical Characterization Methods (e.g., Cyclic Voltammetry)
Electrochemical methods like cyclic voltammetry (CV) are powerful tools for investigating the redox properties of molecules. These properties are essential for applications in areas such as organic electronics, sensors, and catalysis. The electrochemical behavior of coumarin derivatives is known to be influenced by the nature and position of substituents on the coumarin core and the phenyl ring. mdpi.combiruni.edu.tr
Specific cyclic voltammetry data for this compound is not extensively documented. However, the electrochemical properties of various substituted coumarins have been investigated, providing a basis for understanding the likely redox behavior of this compound. It is known that coumarin derivatives possess rich redox properties. mdpi.com The introduction of a bromine atom, an electron-withdrawing group, onto the phenyl ring is expected to influence the oxidation and reduction potentials of the molecule.
Studies on other brominated coumarins have shown that electrochemical methods can be employed for their synthesis and modification, highlighting the accessibility of their redox states. rsc.org For instance, the electrochemical bromination of coumarins has been successfully demonstrated. rsc.org
The electrochemical behavior of hydroxylated 3-phenylcoumarins has been studied in detail using cyclic voltammetry, revealing that the number and position of hydroxyl groups significantly affect their antioxidant activity and redox potentials. netzsch.comnih.gov While this compound lacks the hydroxyl groups of these specific analogs, these studies demonstrate the sensitivity of the coumarin scaffold's electrochemistry to substituent effects.
For a related class of polycyclic aromatic hydrocarbon-bridged coumarin derivatives, cyclic voltammetry has been used to determine their HOMO and LUMO energy levels from their oxidation potentials. This information is critical for designing materials for organic light-emitting devices.
Based on the general understanding of substituted coumarins, it can be inferred that the this compound would exhibit redox activity. The bromine substituent and the phenyl group will modulate the electron density of the coumarin system, thereby affecting its electrochemical signature. Further experimental studies employing cyclic voltammetry would be necessary to precisely determine the oxidation and reduction potentials of this compound and to fully elucidate its electrochemical properties.
Reactivity and Derivatization Strategies for 3 3 Bromophenyl Coumarin
Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Moiety
The bromine atom on the 3-phenyl substituent of 3-(3'-Bromophenyl)coumarin is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. mdpi.comhelsinki.fi These reactions are fundamental in constructing more complex molecular architectures from a readily accessible starting material. mdpi.comhelsinki.fi
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. In the context of this compound, the bromine atom can be readily coupled with a variety of aryl- and heteroarylboronic acids to generate 3-biarylcoumarin derivatives. These products are of significant interest due to their potential as fluorescent probes and biologically active agents.
A typical reaction would involve treating this compound with a suitable boronic acid in the presence of a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base like K₂CO₃ or Cs₂CO₃ in a suitable solvent system.
Table 1: Representative Suzuki-Miyaura Cross-Coupling Reactions on Bromo-Substituted Coumarins The following table presents data from reactions on structurally similar bromo-coumarin derivatives, illustrating the expected scope and conditions for this compound.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/Ethanol/Water | 80 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane/Water | 100 | 6 | 92 |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | DMF | 90 | 16 | 78 |
| 4 | 4-Pyridinylboronic acid | Pd(PPh₃)₄ (4) | K₂CO₃ | DME/Water | 85 | 24 | 65 |
Sonogashira Cross-Coupling for Alkyne Introduction
The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org This reaction is instrumental in introducing alkynyl moieties onto the 3-phenyl ring of the coumarin (B35378), leading to compounds with extended π-conjugation and interesting photophysical or biological properties. The reaction is typically carried out under mild conditions, using a base such as an amine (e.g., triethylamine), which can also serve as the solvent. wikipedia.org
For this compound, a Sonogashira coupling would involve its reaction with a terminal alkyne in the presence of a catalyst system like Pd(PPh₃)₂Cl₂/CuI.
Table 2: General Conditions for Sonogashira Cross-Coupling of Aryl Bromides This table outlines typical conditions applicable for the Sonogashira coupling of this compound with various terminal alkynes.
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp. (°C) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2-5) | CuI (3-10) | Triethylamine (B128534) | DMF or THF | rt to 80 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | Toluene | 60 |
| 3 | Propargyl alcohol | PdCl₂(dppf) (4) | CuI (8) | Piperidine | Acetonitrile (B52724) | 50 |
| 4 | 1-Heptyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Triethylamine | THF | 70 |
Catalytic Carbon-Nitrogen Cross-Coupling (e.g., Ullman, Buchwald–Hartwig)
The introduction of nitrogen-containing functional groups can be achieved through palladium-catalyzed C-N cross-coupling reactions such as the Buchwald-Hartwig amination or the copper-catalyzed Ullman condensation. mdpi.comhelsinki.fi These methods are pivotal for the synthesis of arylamines, which are prevalent in pharmacologically active compounds. The Buchwald-Hartwig amination, known for its broad substrate scope and high efficiency, allows for the coupling of aryl halides with a wide range of primary and secondary amines using a palladium catalyst and a strong, non-nucleophilic base.
Table 3: Illustrative Conditions for Buchwald-Hartwig Amination of Aryl Bromides The following data, derived from reactions with analogous aryl bromides, exemplify the conditions for the amination of this compound.
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu | Toluene | 100 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Cs₂CO₃ | Toluene | 90 |
| 4 | Indole | Pd₂(dba)₃ (1.5) | Xantphos (3) | K₂CO₃ | DMF | 120 |
Borylation Reactions (e.g., Miyaura Borylation)
The Miyaura borylation reaction introduces a boronate ester group onto an aryl halide, transforming it into a versatile building block for subsequent Suzuki-Miyaura cross-coupling reactions. Reacting this compound with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base, would yield the corresponding 3-(3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)coumarin. This borylated derivative can then be used in further cross-coupling reactions to introduce a wide array of substituents.
Table 4: General Protocol for Miyaura Borylation of Aryl Bromides This table provides a representative protocol for the borylation of this compound.
| Reagent | Role | Typical Molar Equiv. |
| Aryl Bromide | Substrate | 1.0 |
| Bis(pinacolato)diboron (B₂pin₂) | Boron Source | 1.1 - 1.5 |
| Pd(dppf)Cl₂ or Pd(OAc)₂/Ligand | Catalyst | 2-5 mol% |
| Potassium Acetate (KOAc) or K₃PO₄ | Base | 2.0 - 3.0 |
| 1,4-Dioxane or Toluene | Solvent | - |
Functionalization and Annulation Reactions at the Coumarin Core
Beyond the derivatization at the peripheral bromo-substituent, the coumarin nucleus itself presents opportunities for further functionalization, particularly at the C3 and C4 positions.
C3 and C4 Functionalization Pathways on Coumarin Derivatives
The C4 position of the coumarin ring in 3-phenylcoumarin (B1362560) derivatives is susceptible to functionalization. For instance, in coumarin-3-carboxylic acids, arylation has been observed at the C4-position in the presence of a palladium catalyst and arylboronic acids. ias.ac.in This suggests that under specific conditions, direct C-H activation and subsequent functionalization at the C4 position of this compound could be a viable strategy.
Furthermore, the C3 position, although already substituted with the bromophenyl group, can be involved in annulation reactions. The reactivity of the C3-C4 double bond in the coumarin core allows for various cycloaddition and annulation strategies to build fused heterocyclic systems. For example, reactions involving the double bond can lead to the formation of cyclopropanes or other ring systems, expanding the structural diversity of the coumarin scaffold. While direct functionalization at the already substituted C3 position is less common without altering the existing substituent, reactions involving the adjacent C4 position and the double bond are well-documented for various coumarin derivatives. ias.ac.in
Decarboxylative Functionalization for Diverse Substitution Patterns
While this compound itself is not directly subjected to decarboxylation, its synthesis and the generation of analogues with diverse C3-substituents heavily rely on the decarboxylative functionalization of a key intermediate: coumarin-3-carboxylic acid. This synthetic strategy is a powerful tool for creating C-C and C-heteroatom bonds at the C3-position of the coumarin ring, regioselectively. thieme-connect.deias.ac.in The process typically involves the removal of the carboxyl group, which acts as a disposable directing group, and its replacement with a new functionality. ias.ac.in This approach is advantageous as it often utilizes readily available starting materials, can be performed under metal-catalyzed or metal-free conditions, and produces CO2 as the only byproduct. thieme-connect.de
Various transition metals, including palladium and copper, have been employed to catalyze these decarboxylative cross-coupling reactions. researchgate.netscite.ai For instance, palladium-catalyzed protocols allow for the coupling of coumarin-3-carboxylic acids with (hetero)aryl halides, providing a direct route to 3-arylcoumarins. researchgate.netscite.ai Copper-catalyzed systems are effective for reactions with terminal alkynes, H-phosphonates, and 4-thiazolidinones, leading to the formation of C(sp)-C(sp3), C-P, and C-C bonds, respectively. thieme-connect.deresearchgate.netorganic-chemistry.orgthieme-connect.deacs.org These reactions often proceed through radical pathways. thieme-connect.deresearchgate.net
Furthermore, photocatalytic and oxidative methods have emerged as alternative strategies. researchgate.net For example, alkyl N-hydroxyphthalimide esters can serve as alkylation reagents in photocatalytic decarboxylative reactions to furnish 3-alkylated coumarins. researchgate.net These diverse decarboxylative methods underscore a versatile synthetic pathway toward a broad library of C3-functionalized coumarins, starting from the coumarin-3-carboxylic acid scaffold. ias.ac.in
Table 1: Examples of Decarboxylative Functionalization Reactions on Coumarin-3-Carboxylic Acid This table is interactive. Click on the headers to sort.
| Catalyst/Conditions | Coupling Partner | Product Type | Reference |
|---|---|---|---|
| Palladium-catalyzed | (Hetero)aryl Halides | 3-(Hetero)arylcoumarins | researchgate.netscite.ai |
| Copper(I)-catalyzed | H-Phosphonates | 3-Phosphorylated Coumarins | thieme-connect.dethieme-connect.de |
| Copper(I)-catalyzed | 4-Thiazolidinones | 3-(4-Thiazolidinonyl)coumarins | researchgate.net |
| Copper(II) Oxide-mediated | Terminal Alkynes | 4-(Alkynyl)chroman-2-ones | organic-chemistry.orgacs.org |
| Photocatalytic | Alkyl N-hydroxyphthalimide Esters | 3-Alkylated Coumarins | researchgate.net |
Formation of Fused Heterocyclic Systems (e.g., Annulated Polycycles)
The coumarin framework, particularly in 3-substituted derivatives like this compound, can participate in annulation reactions to construct complex, polycyclic heterocyclic systems. nih.gov These reactions often involve the C3-C4 double bond of the coumarin acting as a dienophile or undergoing other modes of cycloaddition.
One notable example is the [4+2] annulation reaction. 3-Substituted coumarins can react with dienes, such as those generated in situ from o-acylamino-aryl MBH carbonates, to yield fused polycycles like tetrahydrochromeno[4,3-b]quinolin-6-ones. rsc.org Similarly, transition-metal-catalyzed annulation reactions provide a pathway to π-extended coumarin derivatives. nih.gov For instance, palladium-catalyzed C-H activation strategies enable the annulation of alkynes and arynes with 3,4-disubstituted coumarins, forming new C-C bonds and building additional rings onto the coumarin scaffold. nih.gov
Derivatives such as 3-(bromoacetyl)coumarins are particularly valuable precursors for fused systems. rsc.orgnih.gov They can react with various nucleophiles and building blocks to construct a wide range of five- and six-membered heterocyclic rings fused to the coumarin core, including pyrroles, thiophenes, and pyridines. rsc.orgnih.gov Another approach involves multicomponent reactions starting from 4-hydroxycoumarin, which can react with aldehydes and isocyanides to form fused systems like 3-(4-bromophenyl)-2-(cyclohexylamino)-4H-furo[3,2-c]benzopyran-4-one. encyclopedia.pubmdpi.com
Nucleophilic Substitution Reactions on the Coumarin Backbone
The coumarin backbone possesses several sites susceptible to nucleophilic attack. The most prominent reaction is the nucleophilic attack on the carbonyl carbon (C2) of the lactone ring, which can lead to ring-opening. This reactivity is a general feature of lactones. researchgate.net
More specific to derivatization, nucleophilic substitution can be directed to other positions on the coumarin ring, often requiring prior functionalization. For instance, the C4 position can undergo Michael addition if the coumarin ring is suitably activated. However, a more common strategy involves introducing a leaving group at a specific position. A prime example is the use of 3-(bromoacetyl)coumarin (B1271225) derivatives. nih.gov In these compounds, the bromine atom on the acetyl group is an excellent leaving group for nucleophilic substitution. Reaction with various nucleophiles, such as amines (e.g., benzimidazole, di(2-picolyl)amine) or other heteroatomic nucleophiles, allows for the attachment of diverse side chains at the C3-position via the acetyl linker. nih.gov
Direct nucleophilic substitution on an unsubstituted coumarin ring is less common. However, the introduction of specific substituents can facilitate such reactions. For example, 4-chloro-3-formylcoumarins, prepared from 4-hydroxycoumarins, can undergo nucleophilic substitution of the chlorine atom by an azide (B81097) ion to yield 4-azido-3-formylcoumarins. researchcommons.org
Reactivity of Peripheral Functional Groups (e.g., Acetoxy/Hydroxyl at C7)
In derivatives of this compound that contain additional functional groups, such as an acetoxy or hydroxyl group at the C7 position, these peripheral groups offer further opportunities for selective modification. A key example is 3-(3'-Bromophenyl)-7-acetoxycoumarin, a bifunctional compound designed for orthogonal derivatization. mdpi.comhelsinki.fi
The acetoxy group at C7 can be readily deprotected, typically via acidic or basic hydrolysis, to yield the corresponding 7-hydroxycoumarin derivative. mdpi.comhelsinki.fiacs.org This 7-hydroxyl group is a nucleophilic site and can undergo a variety of subsequent reactions. mdpi.comhelsinki.fi Common transformations include esterification or etherification to introduce new functionalities. mdpi.comhelsinki.fi The presence of a hydroxyl group at C7 is also known to be crucial for the fluorescent properties of many coumarins, and its conjugation is a key mechanism in the design of fluorescent probes. encyclopedia.pub
Computational and Theoretical Studies on 3 3 Bromophenyl Coumarin Systems
Density Functional Theory (DFT) for Ground State Electronic Structure
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules in their ground state. acs.orgthenucleuspak.org.pk This approach is favored for its balance of accuracy and computational efficiency, making it well-suited for studying complex systems like 3-(3'-Bromophenyl)coumarin.
Geometry Optimization and Conformational Analysis
Before probing the electronic properties of a molecule, its most stable three-dimensional arrangement, or conformation, must be determined. Geometry optimization is the computational process of finding the coordinates of the atoms that correspond to the minimum energy of the molecule. For 3-phenylcoumarin (B1362560) derivatives, this is often achieved using DFT methods, such as the B3LYP functional combined with a suitable basis set like 6-311++G(d,p). researchgate.netresearchgate.net
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. ufla.br The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant descriptor of molecular stability; a larger gap generally implies greater stability and lower chemical reactivity. researchgate.netnih.gov
For 3-phenylcoumarin systems, FMO analysis is frequently performed using DFT calculations to understand intramolecular charge transfer (ICT) phenomena. researchgate.netresearchgate.net The distribution of the HOMO and LUMO across the molecule reveals the regions that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO). In many coumarin (B35378) derivatives, the HOMO is often localized on the coumarin ring system, while the LUMO may be distributed over the phenyl substituent, facilitating ICT upon excitation. acs.org The HOMO-LUMO energy gap for coumarin derivatives can be calculated to elucidate their electronic and optical properties. researchgate.net
Table 1: Frontier Molecular Orbital (FMO) Data for Selected Coumarin Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method |
|---|---|---|---|---|
| 3-(3'-Bromophenyl)-5,7-dihydroxycoumarin | Data not available | Data not available | Data not available | DFT/B3LYP/6-31G* researchgate.net |
| 3-(Bromoacetyl)coumarin (B1271225) | Data not available | Data not available | Lowered gap indicates charge transfer nih.gov | DFT/B3LYP/6-311G(d,p) nih.gov |
Note: Specific HOMO/LUMO energy values for this compound were not available in the searched literature. The table reflects data for closely related compounds to illustrate the application of the method.
Electrostatic Potential Surfaces (ESP) and Charge Distribution Modeling
Molecular Electrostatic Potential (MEP) surfaces are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. acs.org These surfaces map the electrostatic potential onto the electron density of the molecule, with different colors representing regions of varying potential. Typically, red areas indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue areas signify positive potential (electron-poor, susceptible to nucleophilic attack). mdpi.com
For 3-phenylcoumarin derivatives, ESP analysis helps to identify the reactive sites. researchgate.netresearchgate.net The oxygen atoms of the carbonyl group on the coumarin ring are generally found to be regions of negative electrostatic potential, making them likely sites for electrophilic interaction. researchgate.netnih.gov Conversely, hydrogen atoms can exhibit positive potential. researchgate.net The distribution of electrostatic potential can be significantly influenced by substituents on both the coumarin and phenyl rings. nih.gov
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uba.ar It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is crucial for understanding hyperconjugation and intermolecular interactions like hydrogen bonding. uba.arscience.gov
In the context of coumarin derivatives, NBO analysis can quantify the intramolecular charge transfer and the stability arising from these electronic delocalizations. researchgate.netresearchgate.net By analyzing the interactions between the NBOs, researchers can gain insight into the nature of the chemical bonds and the non-covalent interactions that stabilize the molecular structure. acs.org This method helps to rationalize the observed geometry and reactivity based on the underlying electronic structure. uba.ar
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Absorption Spectra Prediction
To understand how this compound interacts with light, it is necessary to study its electronically excited states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for this purpose, as it can predict electronic absorption spectra and other excited-state properties with reasonable accuracy for many systems. uci.edursc.orgarxiv.org
TD-DFT calculations can determine the vertical excitation energies, which correspond to the energy required to promote an electron from a lower to a higher energy level without a change in the molecular geometry. acs.org These excitation energies and their corresponding oscillator strengths are used to simulate the UV-Visible absorption spectrum of the molecule. mdpi.comrsc.org Studies on various coumarin derivatives have demonstrated that TD-DFT can successfully predict their absorption maxima (λ_max). nih.govresearchgate.net The calculations can also be performed in the presence of different solvents to account for solvatochromic shifts, which are changes in the absorption spectrum due to the polarity of the surrounding medium. mdpi.comacs.org
Table 2: Predicted Absorption Maxima (λ_max) for a Related Coumarin Derivative
| Compound | Solvent | Predicted λ_max (nm) | Method |
|---|
Note: A specific predicted absorption spectrum for this compound was not found. The table shows a related compound for which TD-DFT studies have been performed.
Advanced Quantum Chemical Methods (e.g., CIS, CC2) for Spectroscopic Simulations
While TD-DFT is a powerful tool, it has known limitations, particularly for certain types of electronic excitations like charge-transfer and Rydberg states. For more accurate predictions of spectroscopic properties, more advanced quantum chemical methods can be employed. These include Configuration Interaction Singles (CIS) and the second-order approximate Coupled-Cluster (CC2) method. acs.org
CIS is often a starting point for excited state calculations but is generally less accurate than TD-DFT. The CC2 method, on the other hand, offers a higher level of theory and can provide more reliable results for the excitation energies and oscillator strengths of coumarin dyes, often showing good agreement with experimental data. acs.org These methods, while computationally more demanding, are valuable for benchmarking the results obtained from TD-DFT and for providing a more refined understanding of the electronic transitions that give rise to the observed absorption spectra.
Investigation of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics. Coumarin derivatives, with their inherent charge transfer characteristics, are promising candidates for NLO applications. bohrium.comresearchgate.net Theoretical studies, primarily employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been instrumental in predicting and understanding the NLO properties of coumarin systems. bohrium.comchristuniversity.inrsc.org
The NLO response of a molecule is governed by its hyperpolarizabilities. DFT methods are frequently used to calculate the dipole moment (μ), polarizability (α), and first (β) and second (γ) hyperpolarizabilities. researchgate.netresearchgate.net For instance, studies on various substituted coumarins have shown that the strategic placement of electron-donating and electron-withdrawing groups can significantly enhance NLO properties. bohrium.comrsc.org While direct computational data specifically for this compound is not extensively detailed in the provided results, the principles derived from related structures are applicable. The bromo-substituent at the 3'-position of the phenyl ring acts as an electron-withdrawing group, which can influence the intramolecular charge transfer (ICT) within the molecule, a key factor for NLO activity. ijsr.net
Research on similar coumarin derivatives has demonstrated that the first-order hyperpolarizability can be exceptionally high, in some cases hundreds of times that of urea, a standard NLO material. ijsr.net The solvent environment also plays a crucial role in the NLO behavior of these compounds. ijsr.net Computational models often incorporate solvent effects to provide more accurate predictions. researchgate.net
Table 1: Calculated NLO Properties for Representative Coumarin Derivatives (Illustrative Data)
| Compound | Method | Dipole Moment (μ) (Debye) | Average Polarizability (⟨α⟩) (a.u.) | First Hyperpolarizability (β) (a.u.) |
| Coumarin-A | DFT/B3LYP | 5.2 | 250 | 1500 |
| Coumarin-B | DFT/B3LYP | 6.8 | 310 | 2800 |
| Coumarin-C | DFT/CAM-B3LYP | 7.1 | 330 | 3500 |
Note: This table is illustrative and based on general findings for substituted coumarins. Specific values for this compound would require dedicated calculations.
Influence of Halogen Substitution on Electronic and Photophysical Parameters
The introduction of a halogen atom, such as bromine, into the 3-phenylcoumarin scaffold significantly modulates its electronic and photophysical properties. The position and nature of the halogen substituent can alter the molecule's reactivity and bioactivity.
Computational studies on halogen-substituted compounds reveal important trends. In the case of this compound, the bromine atom, being an electronegative and bulky group, can influence the molecule's frontier molecular orbitals (HOMO and LUMO). mdpi.com This, in turn, affects the HOMO-LUMO energy gap, which is a critical parameter for determining the molecule's electronic absorption and emission characteristics. mdpi.com
A comparative study on 3-phenylcoumarin and its hydroxyl-substituted derivatives showed that substitutions can tune the electron-donating and accepting abilities. mdpi.com While not directly focused on halogen substitution, this research highlights the sensitivity of the coumarin core to substituent effects. mdpi.com The bromine atom in this compound is expected to lower both the HOMO and LUMO energy levels, potentially leading to a red shift in the absorption and fluorescence spectra compared to the unsubstituted 3-phenylcoumarin. researchgate.net
Furthermore, the "heavy atom effect" of bromine can influence intersystem crossing rates, potentially affecting the fluorescence quantum yield and phosphorescence characteristics. Theoretical calculations can quantify these effects by modeling spin-orbit coupling. Studies on other halogenated organic molecules have demonstrated that TD-DFT can effectively predict these photophysical changes. nih.gov
Table 2: Calculated Electronic Properties of Substituted Phenylcoumarins (Illustrative Data)
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |
| 3-Phenylcoumarin | -6.5 | -1.8 | 4.7 |
| 3-(3'-Hydroxyphenyl)coumarin | -6.2 | -1.7 | 4.5 |
| This compound | -6.7 | -2.0 | 4.7 |
Note: This table presents hypothetical data to illustrate the expected influence of substituents. Actual values would be derived from specific DFT calculations.
Molecular Modeling and Dynamics Simulations for Conformational Space Exploration
The three-dimensional conformation of this compound is crucial for its interaction with biological targets and its photophysical properties. Molecular modeling and molecular dynamics (MD) simulations are powerful tools to explore the conformational landscape of such molecules. mdpi.com
The key conformational feature of 3-phenylcoumarins is the dihedral angle between the coumarin ring and the phenyl ring at the 3-position. scispace.com X-ray crystallography studies on similar compounds, like 3-(p-bromophenyl)-8-hydroxycoumarin, have revealed a dihedral angle of approximately 36.6°. scispace.com This non-planar arrangement is typical for this class of molecules. scispace.com
MD simulations can provide insights into the dynamic behavior of the molecule in different environments, such as in solution or when bound to a protein. mdpi.comnih.gov For example, MD simulations have been used to study the stability of related coumarin derivatives in the active site of enzymes like monoamine oxidase B (MAO-B). mdpi.com These simulations can reveal stable binding poses and key intermolecular interactions. mdpi.comresearchgate.net
In a study involving 3-(3′-bromophenyl)-6-methylcoumarin, MD simulations over 100 nanoseconds were used to analyze the stability of the ligand-protein complex. mdpi.com Such studies often calculate the root mean square deviation (RMSD) to assess the stability of the molecule's conformation over time. mdpi.comnih.gov The binding free energy can also be calculated using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) to quantify the strength of the interaction. mdpi.com While a specific MD simulation for this compound was not found, the methodologies applied to its methylated analog are directly transferable. mdpi.com
Advanced Analytical Methodologies for Phenylcoumarin Research
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Separation and Quantitation
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. It is the premier method for the trace quantification of coumarin (B35378) derivatives in complex mixtures. mdpi.comchromatographyonline.comnih.gov In the analysis of 3-(3'-Bromophenyl)coumarin, an LC system, typically utilizing a C18 reversed-phase column, separates the compound from other components in a sample matrix. chromatographyonline.com
The separated analyte then enters the mass spectrometer, where it is ionized, commonly using electrospray ionization (ESI) in positive mode, to form a protonated molecular ion [M+H]⁺. mdpi.commdpi.com For this compound (molecular weight: 301.13 g/mol ), this precursor ion would have a mass-to-charge ratio (m/z) of approximately 302.1. bldpharm.com
For quantitative analysis, Multiple Reaction Monitoring (MRM) is employed. mdpi.comnih.gov In this mode, the precursor ion is selected, fragmented, and a specific product ion is monitored. This process provides exceptional selectivity and sensitivity, with limits of detection (LODs) often in the micrograms per kilogram (µg/kg) range. mdpi.comnih.gov The fragmentation of coumarins typically involves the loss of carbon monoxide (CO) or carbon dioxide (CO2) moieties. mdpi.com High-resolution mass spectrometry (HRMS) can also be used to confirm the elemental composition by measuring the exact mass of the molecule with high accuracy. mdpi.com
Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis
| Parameter | Description/Value |
|---|---|
| LC Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with Acetonitrile (B52724) and Water (often containing 0.1% formic acid) |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Precursor Ion [M+H]⁺ (m/z) | 302.1 |
| Primary Product Ion (m/z) | (Hypothetical) e.g., 274.1 (Loss of CO) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
High Performance Liquid Chromatography (HPLC) for Compound Purity and Isolation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthesized compounds and for their isolation. chromatographyonline.comresearchgate.net For this compound, a reversed-phase HPLC method is typically employed. researchgate.net The analysis is commonly performed on a C18 column with a mobile phase consisting of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous solution, often acidified with acetic or formic acid, to ensure sharp peak shapes. researchgate.netresearchgate.net
Detection is usually achieved using a Diode Array Detector (DAD) or a UV detector set at a wavelength where the coumarin scaffold exhibits maximum absorbance. researchgate.netresearchgate.net The purity of the sample is determined from the resulting chromatogram by calculating the relative area of the main peak corresponding to this compound against the total area of all peaks. For a compound to be considered pure, this value is typically expected to be above 95-99%, depending on the required standard. For preparative applications, the technique can be scaled up to isolate larger quantities of the compound.
Table 2: Typical HPLC Method Parameters for Purity Analysis
| Parameter | Description/Value |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Methanol/Water or Acetonitrile/Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm or 310 nm |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Injection Volume | 10-20 µL |
Thin Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Separation
Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective method used to monitor the progress of chemical reactions, such as the synthesis of this compound. bhu.ac.inchimicatechnoacta.ru The technique involves spotting a small quantity of the reaction mixture onto a silica (B1680970) gel-coated plate, which is then placed in a sealed chamber containing a suitable solvent system (eluent). semanticscholar.org
As the eluent moves up the plate by capillary action, the components of the mixture travel at different rates depending on their polarity and affinity for the silica stationary phase and the mobile phase. The progress of the reaction is tracked by observing the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. The spots are typically visualized under UV light. semanticscholar.org The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific eluent system.
Table 3: Hypothetical TLC Data for a Synthesis Reaction
| Compound | Rf Value (Hexane:Ethyl Acetate 7:3) | Appearance under UV (254 nm) |
|---|---|---|
| Starting Material A | 0.65 | Quenched Spot |
| Starting Material B | 0.50 | Quenched Spot |
| This compound (Product) | 0.40 | Quenched Spot |
Elemental Analysis for Empirical Formula Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), and other elements (such as nitrogen, sulfur, and halogens) in a compound. This data is crucial for verifying the empirical formula of a newly synthesized compound like this compound.
The experimentally determined percentages of C, H, and Br are compared with the values calculated from the compound's proposed molecular formula, C₁₅H₉BrO₂. scirp.org A close agreement between the found and calculated values, typically within a margin of ±0.4%, provides strong evidence for the compound's elemental composition and purity. scirp.orgfrontiersin.org
**Table 4: Elemental Analysis Data for this compound (C₁₅H₉BrO₂) **
| Element | Calculated (%) | Found (%) (Illustrative) |
|---|---|---|
| Carbon (C) | 59.84 | 59.79 |
| Hydrogen (H) | 3.01 | 3.05 |
| Bromine (Br) | 26.53 | 26.48 |
Role of 3 3 Bromophenyl Coumarin As a Chemical Building Block and in Materials Science
Utilization as Versatile Synthons for Complex Organic Molecules
The 3-(3'-Bromophenyl)coumarin scaffold is an excellent and accessible starting point for generating a diverse range of complex natural and synthetic products. mdpi.comresearchgate.net Its utility as a synthon stems from the presence of the bromine atom on the phenyl ring, which serves as a handle for a variety of chemical modifications. This halogen atom can be readily transformed through several powerful cross-coupling reactions. mdpi.com
Key reactions include:
Suzuki Cross-Coupling: This reaction enables the formation of new carbon-carbon (C-C) bonds by coupling the bromophenyl moiety with a boronic acid or ester. mdpi.com This is a cornerstone method for creating biaryl structures, which are prevalent in many biologically active compounds and functional materials.
Buchwald-Hartwig Amination: This catalytic C-N cross-coupling reaction allows for the introduction of nitrogen-based functional groups by reacting the aryl bromide with amines. mdpi.com This is crucial for synthesizing compounds with applications in pharmaceuticals and organic electronics.
Miyaura Borylation: This reaction converts the aryl bromide into a borylated derivative, which can then be used in subsequent Suzuki couplings or other transformations. mdpi.com
Ullmann Reaction: A classic method for C-N cross-coupling, providing an alternative route to introduce nitrogen-containing substituents. mdpi.com
The ability to perform these transformations makes this compound a bifunctional, easily modifiable starting material. researchgate.net For instance, in a derivative like 3-(3-bromophenyl)-7-acetoxycoumarin, the bromine and the acetoxy group can be modified orthogonally, meaning one can be reacted selectively without affecting the other. mdpi.com This dual functionality significantly enhances its value as a building block in multi-step syntheses. mdpi.comresearchgate.net
Precursors for Polyfunctionalized Heterocyclic Systems and Novel Scaffolds
The inherent reactivity of the coumarin (B35378) system, combined with the versatility of the bromophenyl group, makes this compound an important precursor for a wide array of polyfunctionalized heterocyclic systems. Coumarin derivatives in general are recognized as privileged scaffolds for synthesizing new heterocyclic compounds. ijpcbs.com While research often focuses on derivatives like 3-(bromoacetyl)coumarins for building fused heterocycles such as thiazoles, imidazoles, pyrazoles, and pyridines, the principles extend to phenyl-substituted coumarins. nih.govrsc.orgresearchgate.net
The 3-phenylcoumarin (B1362560) framework itself is a key structural motif. researchgate.net By using the bromo-functionalized version, chemists can first construct the core 3-phenylcoumarin structure and then use the bromine as a branching point to introduce additional complexity. This allows for the synthesis of novel scaffolds that might be difficult to access through other routes. For example, the C-C or C-N bonds formed via cross-coupling can be part of a new ring system, leading to the creation of fused or spirocyclic heterocyclic structures with potential applications in medicinal chemistry and materials science. researchgate.net
Applications in Fluorescent Dyes and Optical Materials (e.g., Organic Light-Emitting Diodes)
Coumarins are renowned for their fluorescent properties, including high quantum yields, large Stokes shifts, and excellent photostability, making them ideal candidates for various optical applications. researchgate.netnih.govnih.gov The electronic properties of a coumarin dye can be fine-tuned by introducing different substituents onto the benzopyrone core. The 3-phenyl group in this compound extends the π-conjugated system of the molecule, which can influence its absorption and emission characteristics. rsc.org
While the parent coumarin has weak fluorescence, π-conjugated derivatives with appropriate substitutions exhibit excellent fluorescence. rsc.org The bromine atom in this compound can, however, decrease fluorescence efficiency through the heavy-atom effect, which promotes intersystem crossing over fluorescence. This is demonstrated in studies of similar molecules where the introduction of bromine atoms leads to a significant decrease in fluorescence intensity. acs.org
Despite this, this compound serves as a crucial intermediate. The bromine can be replaced by various fluorescent groups or moieties that enhance π-conjugation through reactions like the Suzuki coupling. mdpi.com This allows for the systematic design of novel fluorescent dyes with tailored optical properties. These newly synthesized dyes have potential uses as:
Optical Brighteners: In industries like textiles and paper, coumarin derivatives are used to absorb UV light and emit blue light, enhancing the appearance of materials. researchgate.netgoogle.com
Organic Light-Emitting Diodes (OLEDs): Coumarin derivatives have been successfully used as emitters in OLEDs. rsc.org The ability to synthesize a library of compounds from a precursor like this compound is valuable for optimizing device performance.
Development of Fluorescent Probes and Chemosensors
The coumarin scaffold is a popular platform for designing small-molecule fluorescent chemosensors due to its excellent biocompatibility and strong, stable fluorescence. nih.gov These sensors are designed to detect specific analytes such as metal ions, anions, or biologically relevant molecules through changes in their fluorescence (e.g., enhancement or quenching). researchgate.netnih.gov
The development of coumarin-based fluorescent probes often involves modifying the 3- and 7-positions of the coumarin core. rsc.orgresearchgate.net this compound is an ideal starting material for this purpose. The bromo group can be converted into a specific recognition site (a receptor) for a target analyte. For example, it can be transformed into a chelating group for metal ion detection. researchgate.net
The general mechanism involves linking the coumarin fluorophore to a receptor unit. In the absence of the target analyte, the fluorescence of the coumarin is often quenched. Upon binding of the analyte to the receptor, a conformational or electronic change occurs, restoring or enhancing the fluorescence. This "turn-on" response is highly desirable for sensitive detection. Common signaling mechanisms include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Fluorescence Resonance Energy Transfer (FRET). rsc.orgnih.gov The versatility of this compound allows for the incorporation of various receptor moieties, enabling the development of selective and sensitive probes for a wide range of analytical applications in environmental monitoring and biological imaging. nih.govrsc.org
Design of Photoresponsive Polymer Materials and Supramolecular Assemblies
Coumarin derivatives are increasingly used in the design of "smart" materials that respond to external stimuli, particularly light. nih.gov The key to this functionality is the photo-reversible [2+2] cycloaddition reaction of the C3-C4 double bond in the coumarin ring. nih.gov Upon irradiation with UV light (typically >300 nm), two coumarin moieties can dimerize. This dimerization can be reversed by irradiation with shorter wavelength UV light (<290 nm), breaking the cyclobutane (B1203170) ring and regenerating the original coumarins. nih.gov
This reversible photodimerization is a powerful tool for creating photoresponsive polymers and supramolecular structures. By incorporating this compound into a polymer chain or a self-assembling system, the material can be designed to change its properties upon light exposure. The bromo-substituent can be used to attach the coumarin unit to a polymer backbone or to other molecules.
Applications of this technology include:
Photoresponsive Hydrogels: Hydrogels containing coumarin moieties can be crosslinked (gelation) or cleaved (degradation) using light, allowing for the controlled release of encapsulated substances like dyes or drugs. researchgate.net
Self-Healing Materials: Polymers with coumarin side-chains can be crosslinked via photodimerization. If the material is damaged, the crosslinks can be broken with short-wavelength UV light, allowing the material to flow and heal the crack, after which it can be re-crosslinked with long-wavelength UV light. nih.gov
Supramolecular Assemblies: Coumarin derivatives can be designed to self-assemble into well-defined nanostructures like vesicles or fibers. rsc.org The photodimerization reaction can be used to stabilize these assemblies or to trigger their disassembly, providing a mechanism for controlled release or changes in material properties. rsc.orgresearchgate.net The use of noncovalent interactions, such as hydrogen or halogen bonding, is a key principle in designing these supramolecular systems. rsc.org
Q & A
Q. What are the common synthetic routes for 3-(3'-Bromophenyl)coumarin derivatives?
- Methodological Answer : A key route involves bromination of 3-acetylcoumarin precursors using reagents like tetrabutylammonium tribromide (TBATB) or N-bromosuccinimide (NBS) in dry chloroform, yielding bromoacetyl intermediates . Suzuki-Miyaura cross-coupling with 3-bromophenyl boronic acids under palladium catalysis is another method for introducing the 3'-bromophenyl group . Multi-component reactions (e.g., Hantzsch thiazole synthesis) further diversify the scaffold .
Q. What spectroscopic techniques confirm the structure of this compound?
- Methodological Answer :
Q. What biological targets are associated with this compound?
- Methodological Answer : Primary targets include monoamine oxidase B (MAO-B), with picomolar inhibition reported for derivatives like 3-(3'-bromophenyl)-6-methylcoumarin . Antimicrobial and anticancer activities are also documented, evaluated via enzyme inhibition assays (MAO-B IC50) , broth microdilution (antimicrobial MIC) , and cytotoxicity screening (e.g., MTT assays) .
Advanced Research Questions
Q. How do QSAR models optimize MAO-B inhibition in this compound derivatives?
- Methodological Answer : 3D-QSAR (CoMFA/CoMSIA) models identify steric/electrostatic contributions to activity. For MAO-B, substituents at position 6 (methyl/methoxy) and 3' (bromine) enhance potency by aligning with hydrophobic pockets in the enzyme’s active site . Validation involves docking (AutoDock Vina ) and comparing predicted vs. experimental pIC50 values. A q² > 0.5 ensures model robustness .
Q. How do S-cis/S-trans conformers of 3-(bromoacetyl)coumarin influence reactivity?
- Methodological Answer : Single-crystal X-ray studies reveal S-cis and S-trans conformers alter electrophilic accessibility. The S-cis conformation directs nucleophilic attack (e.g., thiosemicarbazide) to the bromomethanide group, forming thiazoles, while S-trans favors lactone ring modifications . Solvent polarity and steric hindrance during synthesis dictate conformer prevalence .
Q. What computational methods predict photophysical properties of this compound?
- Methodological Answer : DFT/TDDFT calculations model absorption/emission spectra by optimizing ground/excited-state geometries. Solvent effects (e.g., polarizable continuum models) account for bathochromic shifts in polar media . Key parameters include HOMO-LUMO gaps and dipole moments, validated against experimental fluorescence quantum yields .
Q. How do substituent electronic effects modulate MAO-B selectivity?
- Methodological Answer : Electron-withdrawing groups (e.g., Br at 3') increase MAO-B affinity by ~3-fold compared to MAO-A. Hammett σ constants correlate with activity; σ > 0.5 (meta-Br) enhances selectivity via hydrophobic/π-π interactions in the MAO-B substrate cavity . Methyl/methoxy at position 6 further reduces steric clash, confirmed by molecular dynamics simulations .
Q. What experimental strategies validate docking-predicted binding modes?
- Methodological Answer :
Q. What mechanisms explain the acute toxicity of brominated coumarins in preclinical models?
- Methodological Answer : LD50 studies in rodents (~490 µg/kg) suggest neurotoxicity via MAO-B overinhibition, leading to serotonin syndrome . Metabolic activation (e.g., CYP450-mediated debromination) may generate reactive intermediates. Toxicity screening should include hepatic CYP inhibition assays and in vivo behavioral monitoring .
Q. How does Suzuki-Miyaura coupling diversify 3-arylcoumarin scaffolds?
- Methodological Answer :
Coupling 3-bromocoumarin with aryl boronic acids (e.g., 3-bromophenyl) under Pd(PPh3)4 catalysis in THF/H2O (3:1) at 80°C achieves >80% yield . Key parameters: Base (Na2CO3), ligand (e.g., SPhos), and microwave acceleration (10 min vs. 24 hr conventional heating) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
